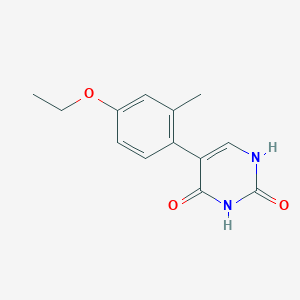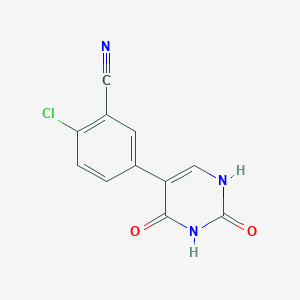
(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95% (2,4-DH-5-EPMP) is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
科学的研究の応用
2,4-DH-5-EPMP has been used in various scientific research applications, such as in the study of the biochemical and physiological effects of drugs and other compounds. It has also been used in the study of enzyme inhibition, DNA binding, and protein folding. Additionally, it has been used in the study of the mechanisms of action of various drugs and compounds.
作用機序
The mechanism of action of 2,4-DH-5-EPMP is not yet fully understood. However, it has been proposed that the compound binds to a specific receptor in cells, which in turn triggers a cascade of biochemical reactions that lead to the desired effect. Additionally, it has been suggested that the compound may interact with DNA and proteins, leading to changes in gene expression and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DH-5-EPMP are still being studied. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been proposed that the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer.
実験室実験の利点と制限
2,4-DH-5-EPMP has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time. Additionally, it is a relatively non-toxic compound that can be used in a wide range of experiments. However, it is important to note that the compound is still relatively new, and its effects are not yet fully understood. Therefore, it is important to use caution when using the compound in experiments.
将来の方向性
The potential future directions of research on 2,4-DH-5-EPMP are numerous. Further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, further research is needed to determine the biochemical and physiological effects of the compound in different contexts. Additionally, further research is needed to identify potential new applications for the compound, such as in the development of new drugs or treatments for diseases. Finally, further research is needed to determine the optimal conditions for the synthesis and storage of the compound.
合成法
2,4-DH-5-EPMP can be synthesized from 4-ethoxy-2-methylphenyl hydrazine and 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in a mixture of acetonitrile and water. The starting materials are mixed in a flask and heated to 80-90°C. The reaction is then quenched with ice-cold water and the resulting product is filtered and dried.
特性
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-4-5-10(8(2)6-9)11-7-14-13(17)15-12(11)16/h4-7H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRXLKLPIXHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)








